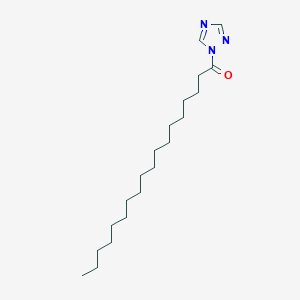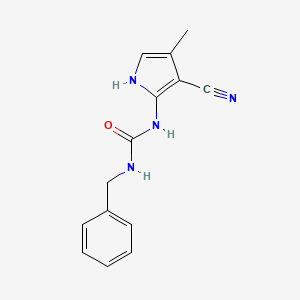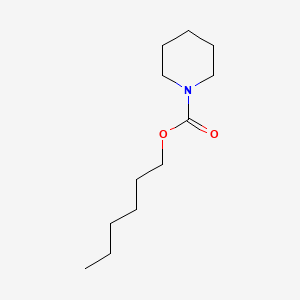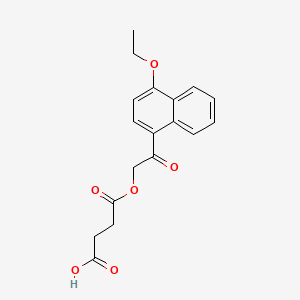
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the following steps:
Michael Addition: The aniline nitrogen reacts with propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to form the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener chemical processes and transition metal-free catalyzed methods. These methods are designed to be more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce a dihydroquinoline derivative .
Applications De Recherche Scientifique
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mécanisme D'action
The mechanism of action of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis induction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
58959-97-0 |
|---|---|
Formule moléculaire |
C17H14ClNOS |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
O-(4-chlorophenyl) 8-methyl-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C17H14ClNOS/c1-12-4-2-5-13-6-3-11-19(16(12)13)17(21)20-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |
Clé InChI |
VCPZLJTUONANKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CCN2C(=S)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
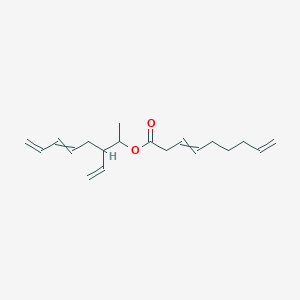
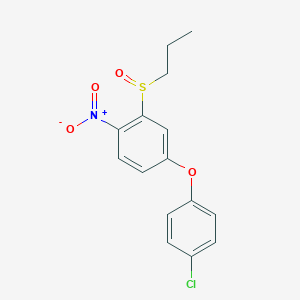
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
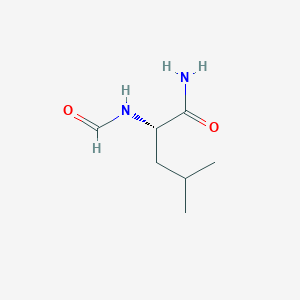

![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
